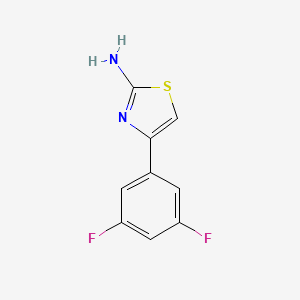

2-amino-4-(3,5-difluorophenyl)-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-4-(3,5-difluorophenyl)-1,3-thiazole is an organofluorine compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Méthodes De Préparation

The synthesis of 2-amino-4-(3,5-difluorophenyl)-1,3-thiazole typically involves the reaction of 3,5-difluoroaniline with a thioamide. One common method is the cyclization of 3,5-difluoroaniline with thiourea under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Analyse Des Réactions Chimiques

2-amino-4-(3,5-difluorophenyl)-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur atom. Common reagents for these reactions include halogens and nitrating agents.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Applications De Recherche Scientifique

Antimicrobial Activity

The thiazole ring structure is known for its diverse biological activities, particularly in antimicrobial applications. Research has shown that derivatives of thiazole compounds exhibit significant antibacterial and antifungal properties.

- Antibacterial Properties : Studies have demonstrated that 2-amino-4-(3,5-difluorophenyl)-1,3-thiazole derivatives possess potent activity against a range of pathogenic bacteria. For instance, compounds with halogen substitutions on the phenyl ring have shown enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often fall below those of standard antibiotics, indicating their potential as effective antimicrobial agents.

- Antifungal Activity : In addition to antibacterial effects, certain derivatives of thiazole have exhibited strong antifungal activity against strains such as Candida albicans and Aspergillus niger. For example, compounds with specific substituents at the phenyl ring demonstrated MIC values comparable to established antifungal drugs .

Anticancer Applications

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation.

- Tubulin Inhibition : A series of N,4-diaryl-1,3-thiazole-2-amines were synthesized and evaluated for their antiproliferative activity in human cancer cell lines. These compounds were found to disrupt tubulin polymerization and microtubule dynamics, which are critical for cancer cell division . The most potent compounds exhibited IC50 values in the low micromolar range, indicating their effectiveness in inhibiting tumor growth.

- Mechanism of Action : The mechanism by which these thiazole derivatives exert their anticancer effects often involves binding to the colchicine site on tubulin. This interaction prevents the normal function of microtubules during cell division, leading to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for developing new therapeutic agents.

- SAR Insights : Structure-activity relationship (SAR) studies have revealed that specific modifications to the thiazole ring or substituents on the phenyl group can significantly influence the biological activity of these compounds. For instance, the introduction of electron-withdrawing groups has been associated with increased antimicrobial potency .

Case Studies and Data Tables

To provide a comprehensive overview of the applications of this compound, several case studies highlight its effectiveness:

Mécanisme D'action

The mechanism of action of 2-amino-4-(3,5-difluorophenyl)-1,3-thiazole involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis or interferes with essential bacterial enzymes. In anticancer applications, it may inhibit cell proliferation by targeting specific signaling pathways or enzymes involved in cell division .

Comparaison Avec Des Composés Similaires

2-amino-4-(3,5-difluorophenyl)-1,3-thiazole can be compared with other thiazole derivatives, such as:

2-Aminothiazole: A simpler thiazole derivative with a broad range of biological activities, including antimicrobial and anticancer properties.

4-(3,4-Difluorophenyl)thiazol-2-amine: A closely related compound with similar chemical properties but different biological activities.

5-(3,5-Difluorophenyl)thiazol-2-amine:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of thiazole derivatives.

Activité Biologique

2-Amino-4-(3,5-difluorophenyl)-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article summarizes the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships.

Chemical Structure and Properties

The compound this compound features a thiazole ring substituted with an amino group and a difluorophenyl moiety. The thiazole ring is known for its pharmacological versatility, acting as a scaffold for various therapeutic agents.

Biological Activities

1. Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit potent anticancer properties. For instance:

- Inhibition of Tubulin Polymerization : A series of thiazole derivatives have been shown to inhibit tubulin polymerization effectively. In particular, compounds similar to this compound demonstrated significant antiproliferative activity in human cancer cell lines such as SGC-7901, with IC50 values ranging from 0.36 to 0.86 µM .

- Mechanism of Action : The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase .

2. Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties:

- Antibacterial Efficacy : Studies have indicated that thiazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures showed minimum inhibitory concentrations (MICs) as low as 25 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

- Antifungal Properties : In addition to antibacterial effects, thiazoles have been evaluated for antifungal activities against strains like Candida albicans and Aspergillus niger, often showing comparable efficacy to standard antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the thiazole ring:

- Fluorine Substitution : The presence of fluorine atoms at the 3 and 5 positions on the phenyl ring enhances the lipophilicity and biological activity of the compound .

- Amino Group Positioning : The amino group at position 2 is crucial for maintaining biological activity, affecting both solubility and interaction with biological targets .

Case Studies

Several studies have investigated the efficacy of thiazole derivatives in clinical settings:

- Cancer Treatment Trials : In vitro studies involving various cancer cell lines have confirmed that compounds related to this compound exhibit promising results as potential chemotherapeutic agents. For instance, specific derivatives were tested against colon cancer (HT29) and ovarian cancer (SK-OV-3) cell lines with notable success in inhibiting growth .

- In Vivo Models : Animal models have also been utilized to assess the anticancer effects of thiazole derivatives, revealing significant tumor reduction compared to control groups treated with standard chemotherapy .

Propriétés

IUPAC Name |

4-(3,5-difluorophenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2S/c10-6-1-5(2-7(11)3-6)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGBSHUJYGXFQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=CSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.